N-(2,6-dichloro-4-nitrophenyl)acetamide
描述
Structure
2D Structure
属性
Key on ui mechanism of action |
Toxicants of this class phosphorylate almost irreversibly varying amt of acetylcholinesterase enzyme of tissues, allowing accum of acetylcholine at cholinergic neuro-effector junctions (muscarinic effects), and at skeletal muscle myoneural junctions and in autonomic ganglia (nicotinic effects). /Organophosphate pesticides/ |
|---|---|
CAS 编号 |
17742-68-6 |
分子式 |
C8H6Cl2N2O3 |
分子量 |
249.05 g/mol |
IUPAC 名称 |
N-(2,6-dichloro-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl2N2O3/c1-4(13)11-8-6(9)2-5(12(14)15)3-7(8)10/h2-3H,1H3,(H,11,13) |
InChI 键 |
ZRCQYAQOWIQUBA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl |
规范 SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl |
外观 |
Solid powder |
颜色/形态 |
Liquid |
其他CAS编号 |
2425-25-4 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
In water, 2.74X10+3 mg/L at 25 °C (est) |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Acetofos; AI3-27526; AI3 27526; AI327526. |
蒸汽压力 |
1.6X10-4 mm Hg at 25 °C (est) |
产品来源 |
United States |
Synthetic Methodologies for N 2,6 Dichloro 4 Nitrophenyl Acetamide and Its Precursors
Established Synthetic Pathways for the Core N-(2,6-dichloro-4-nitrophenyl)acetamide Structure
The construction of the this compound molecule is most commonly achieved through the acylation of a pre-synthesized aniline (B41778) derivative.
The most direct and widely recognized method for synthesizing this compound is the nucleophilic acyl substitution reaction involving the precursor 2,6-dichloro-4-nitroaniline (B1670479). In this reaction, the amino group (-NH₂) of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.
Common acetylating agents for this transformation include acetic anhydride (B1165640) and acetyl chloride. ijtsrd.com The general mechanism, particularly when using an anhydride, involves the nucleophilic attack of the amine on one of the carbonyl carbons, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate (in the case of acetic anhydride) or a chloride ion (for acetyl chloride) as the leaving group, resulting in the formation of the stable amide bond. youtube.com
However, the acylation of 2,6-dichloro-4-nitroaniline presents specific challenges. The amino group in this molecule is sterically hindered by the two adjacent chlorine atoms and is electronically deactivated by the strong electron-withdrawing effects of the nitro group and the chlorine atoms. researchgate.net This reduced nucleophilicity necessitates carefully chosen reaction conditions, which may include the use of a catalyst or elevated temperatures to drive the reaction to completion. researchgate.netresearchgate.net
A typical reaction scheme is as follows:
2,6-Dichloro-4-nitroaniline reacts with acetic anhydride, often in the presence of a catalyst or in a suitable solvent like glacial acetic acid, to yield this compound and acetic acid as a byproduct.
An alternative strategy for the synthesis of this compound involves reversing the final steps: performing the chlorination and nitration on a simpler, pre-acetylated molecule. One plausible, though less common, alternative route is the nitration of N-(2,6-dichlorophenyl)acetamide.
This pathway would begin with the acetylation of 2,6-dichloroaniline (B118687) to form N-(2,6-dichlorophenyl)acetamide. This intermediate would then undergo electrophilic aromatic substitution, specifically nitration, using a nitrating mixture (typically a combination of concentrated nitric acid and sulfuric acid). The acetamido group is an ortho-, para-directing group, and while the para position is blocked by a chlorine atom, the strong directing effect would favor the introduction of the nitro group at the available para position relative to the activating acetamido group (position 4 on the ring).
Comparative Analysis:
| Feature | Acylation of 2,6-Dichloro-4-nitroaniline | Nitration of N-(2,6-dichlorophenyl)acetamide |
| Key Precursor | 2,6-Dichloro-4-nitroaniline | 2,6-Dichloroaniline |
| Final Step | Amide bond formation (Acylation) | Electrophilic Aromatic Substitution (Nitration) |
| Potential Issues | Low reactivity of the deactivated amino group may lead to low yields or require harsh conditions. researchgate.net | Potential for side reactions during nitration, such as the formation of other isomers or over-nitration, though less likely due to the existing substitution pattern. |
| Overall Feasibility | More direct and commonly employed for similar structures. | Feasible, as demonstrated in the synthesis of related isomers like N1-(4,5-dichloro-2-nitrophenyl)acetamide from N-(3,4-dichlorophenyl)acetamide. chemicalbook.com |
Synthesis of Key Intermediates
The availability and purity of the starting materials are critical for the successful synthesis of the final product. The primary intermediate of concern is 2,6-dichloro-4-nitroaniline.
2,6-Dichloro-4-nitroaniline is a known compound used as an intermediate in the manufacturing of fungicides and dyes. google.comwikipedia.org It is almost exclusively prepared by the direct chlorination of 4-nitroaniline (B120555) (also known as p-nitroaniline). Various methods have been developed to optimize this chlorination process, differing in the choice of chlorinating agent, solvent, and reaction temperature.
Several established methods include:
Chlorination with Potassium Chlorate (B79027)/HCl: In this method, 4-nitroaniline is dissolved in concentrated hydrochloric acid and treated with potassium chlorate, yielding lemon-yellow needles of 2,6-dichloro-4-nitroaniline with a reported yield of 87%. prepchem.com
Chlorination with Chlorine Gas in HCl: An industrial process involves bubbling chlorine gas through a solution of 4-nitroaniline in aqueous hydrochloric acid at elevated temperatures (95-110°C). google.com This process is reported to achieve yields as high as 92%. google.com
Chlorination with Chlorine Gas in Acetic Acid: This process uses glacial acetic acid as the reaction medium. Chlorine gas is introduced into a slurry of p-nitroaniline in acetic acid, sometimes with the addition of hydrogen chloride gas, at a controlled temperature of around 30°C. google.com Yields are reported to be in the range of 80-91%. google.com
Chlorination with Chlorine Bleaching Liquor: This method uses an aqueous acid medium (hydrochloric or nitric acid) in the presence of a dispersing agent. google.com The reaction is performed in stages at controlled low temperatures, followed by a final heating step, to achieve a high purity product with yields around 90% of the theoretical value. google.com
The table below provides a comparative overview of these synthetic methods.
| Method | Chlorinating Agent | Solvent/Medium | Temperature | Yield (%) | Purity (%) |
| Potassium Chlorate | KClO₃ | Concentrated HCl | 25-50°C | 87 | Not specified |
| Chlorine Gas | Cl₂ | 4-7.5 N Aqueous HCl | 95-110°C | 92 | >90 |
| Chlorine Gas | Cl₂ | Acetic Acid | ~30°C | 80-91 | >99 |
| Bleaching Liquor | NaOCl solution | Dilute Aqueous Acid | 5-20°C, then 70°C | 90 | >97 |
Halogenated anilines are a crucial class of intermediates in the production of pesticides, drugs, and dyes. researchgate.net The synthetic strategies for these compounds often involve either the introduction of halogen atoms onto a substituted aniline ring or the reduction of a nitro group on a halogenated aromatic compound.
Selective catalytic reduction of halogenated nitroaromatic compounds is the most prevalent method for synthesizing halogenated anilines. researchgate.net This process involves the hydrogenation of the nitro group to an amino group while leaving the carbon-halogen bonds intact, a transformation that requires careful selection of catalysts and reaction conditions to prevent dehalogenation. researchgate.net
Another approach involves the direct halogenation of anilines or their derivatives. For instance, the synthesis of 2,6-dichloroaniline can be achieved through the decarboxylation of methyl-4-amino-3,5-dichlorobenzoate at high temperature and pressure in an autoclave, yielding the product with high purity. prepchem.com Furthermore, the oxidation of substituted anilines can lead to the corresponding nitrobenzenes; for example, 2,6-dichloroaniline can be oxidized using peroxytrifluoroacetic acid to produce 2,6-dichloronitrobenzene. orgsyn.orgmdpi.com
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount to maximizing product yield and purity while minimizing reaction time and the formation of byproducts. For the synthesis of this compound and its precursors, several parameters are critical.
Optimization of 2,6-dichloro-4-nitroaniline Synthesis: In the chlorination of 4-nitroaniline, byproducts such as 2-chloro-4-nitroaniline (B86195) are common. google.com Optimization focuses on ensuring the reaction proceeds to the desired dichlorinated product.
Temperature Control: Many processes initiate chlorination at low temperatures (5-10°C) to control the exothermic reaction and selectively form the monochlorinated intermediate, before raising the temperature to facilitate the second chlorination step. google.com
Acid Concentration: In processes using aqueous hydrochloric acid, the concentration is a key variable. A starting concentration of 4 to 7.5 N HCl is specified to improve yield and product quality. google.com
Reactant Stoichiometry: The mole ratio of the chlorinating agent to the nitroaniline is crucial. A ratio of approximately 1.9 to 2.0 moles of Cl₂ per mole of nitroaniline is often preferred to ensure complete dichlorination without excessive side reactions. google.com
Optimization of the Acylation Reaction: For the acylation of 2,6-dichloro-4-nitroaniline, overcoming the low nucleophilicity of the amine is the primary goal.
Catalyst: The use of a Lewis acid catalyst, such as magnesium sulfate, can increase the electrophilicity of the carbonyl carbon in the acetylating agent (e.g., acetic acid), thereby accelerating the reaction. ijtsrd.com
Solvent: The choice of solvent can significantly impact reaction rates. While some acylations can be performed under solvent-free conditions, others may benefit from a specific solvent that can facilitate the interaction between reactants. researchgate.net
Temperature: Increasing the reaction temperature generally increases the reaction rate, which can be necessary to achieve a reasonable conversion for a deactivated amine. However, excessively high temperatures can lead to degradation or side reactions. Therefore, an optimal temperature must be determined experimentally. researchgate.net
Solvent Effects in Synthesis
The choice of solvent is a critical factor in the synthesis of this compound and its precursors, significantly influencing reaction rates, yields, and the environmental impact of the process. The primary synthetic step discussed in the literature is the chlorination of p-nitroaniline to form 2,6-dichloro-4-nitroaniline.
Different solvent systems have been employed for this chlorination, each with distinct advantages. The use of glacial acetic acid as a reaction medium has been shown to be an effective alternative to strong inorganic acids, primarily because it reduces or eliminates the aqueous effluent that requires treatment before disposal. google.com In one process, a slurry of p-nitroaniline in glacial acetic acid is chlorinated with chlorine gas to produce 2,6-dichloro-4-nitroaniline in high yield. google.com
Methanol (B129727) has also been utilized as a solvent for the chlorination of p-nitroaniline. patsnap.com This method involves dissolving p-nitroaniline in methanol, followed by the introduction of chlorine gas. A key advantage of this approach is the potential for the filtrate to be repeatedly used, which minimizes waste. patsnap.com Aqueous systems, often containing hydrochloric or nitric acid, have also been described for the chlorination of 4-nitroaniline. google.com
For the subsequent acylation step, where 2,6-dichloro-4-nitroaniline is converted to this compound, anhydrous dimethylformamide (DMF) has been used as a solvent. researchgate.net
| Reaction Step | Solvent | Starting Material | Key Findings/Advantages | Reference |
|---|---|---|---|---|
| Chlorination | Glacial Acetic Acid | p-Nitroaniline | Reduces aqueous effluent compared to strong inorganic acids; yields up to 90.6%. | google.com |
| Chlorination | Methanol | p-Nitroaniline | Allows for repeated use of the filtrate; reported yield of 96.62%. | patsnap.com |
| Chlorination | Water with HCl or HNO₃ | 4-Nitroaniline | Achieves high purity (at least 96%) and yield (90%). | google.com |
| Acylation | Anhydrous Dimethylformamide (DMF) | 2,6-dihalo-4-nitroanilines | Effective for the acylation of the sterically hindered amino group. | researchgate.net |
Catalyst Systems and Their Influence on Reaction Efficiency
Catalyst systems and reagents play a pivotal role in directing the synthesis of this compound precursors, primarily in the chlorination of 4-nitroaniline. The efficiency and selectivity of these reactions are highly dependent on the chosen system.
One established method for the dichlorination of p-nitroaniline involves dissolving the starting material in concentrated hydrochloric acid and then adding potassium chlorate. prepchem.com In this system, the combination of reagents generates the active chlorinating species in situ. This process has been reported to yield 87% of 2,6-dichloro-4-nitroaniline. prepchem.com
For related chlorination reactions, metal halide catalysts such as aluminum chloride and ferric chloride are often preferred. googleapis.com It is crucial that these catalysts are maintained under anhydrous conditions, as water can deactivate them. googleapis.com While not specifically detailed for 2,6-dichloro-4-nitroaniline, the use of such Lewis acid catalysts is a common strategy to enhance the electrophilicity of chlorine.
In the broader context of modifying substituted anilines, supported noble metal catalysts are also employed. For instance, palladium on carbon (Pd/C) is a preferred catalyst for reductive dehalogenation reactions, demonstrating high selectivity. googleapis.commit.edu While this is for a different transformation (de-bromination), it highlights the types of catalysts used in the synthesis of related aniline derivatives. googleapis.com
| Reaction Step | Catalyst/Reagent System | Substrate | Effect on Efficiency | Reference |
|---|---|---|---|---|
| Chlorination | Potassium chlorate in Hydrochloric Acid | p-Nitroaniline | Acts as the chlorinating agent, providing a product yield of 87%. | prepchem.com |
| General Aromatic Chlorination | Aluminum chloride, Ferric chloride | Aromatic Compounds | Lewis acid catalysts that increase the electrophilicity of chlorine. Must be anhydrous. | googleapis.com |
| Reductive Dehalogenation (Related Reaction) | Palladium on Carbon (Pd/C) | Bromoanilides | Selectively replaces bromine with hydrogen. | googleapis.com |
Temperature and Pressure Optimization
Temperature control is a critical parameter in the synthesis of 2,6-dichloro-4-nitroaniline, directly impacting reaction rate, product yield, and the formation of impurities. Most synthetic procedures are conducted at atmospheric pressure, making temperature the primary physical parameter to optimize. googleapis.com
For the chlorination of p-nitroaniline in acetic acid, the reaction is preferably conducted at a temperature ranging from about 20°C to 65°C. google.com One specific example maintained the temperature at approximately 30°C to achieve a high yield of 90.6%. google.com Operating within this optimized range balances the need for a reasonable reaction time with high yield and purity. google.com
A different temperature strategy is employed when the chlorination is performed in an aqueous acidic medium. google.com This process involves a staged temperature profile: an initial phase at 5°C to 10°C, followed by a period at 15°C to 20°C. After a significant portion of the intermediate has been converted, the temperature is raised to 70°C to complete the reaction. google.com In a methanol solvent system, a reaction temperature of 55-60°C has been reported to give a high yield. patsnap.com
Conversely, to prevent overchlorination in certain syntheses, the reaction temperature is generally kept between the freezing point of the mixture and 40°C, with a preferred range of 0°C to ambient temperature. googleapis.com This demonstrates that the optimal temperature is highly dependent on the specific solvent and reagent system being used.
| Reaction Step | Solvent/System | Optimized Temperature | Rationale/Outcome | Reference |
|---|---|---|---|---|
| Chlorination | Glacial Acetic Acid | 20°C to 65°C (30°C preferred) | Balances reaction time with high yield and purity. | google.com |
| Chlorination | Aqueous Acid (HCl or HNO₃) | Staged: 5-10°C, then 15-20°C, finally 70°C | Controlled, multi-step process to manage reaction progression. | google.com |
| Chlorination | Methanol | 55-60°C | Achieves high molar yield (96.62%). | patsnap.com |
| General Chlorination | Not specified | 0°C to 40°C | Avoids overchlorination and impurity formation. | googleapis.com |
Green Chemistry Approaches in Synthesis
Green chemistry principles are increasingly being applied to the synthesis of specialty chemicals to reduce environmental impact and improve process safety. For the synthesis of 2,6-dichloro-4-nitroaniline, several strategies align with these principles.
A significant green approach is the replacement of hazardous solvents and reagents. The use of acetic acid for the chlorination of p-nitroaniline is presented as a more environmentally friendly process compared to using strong inorganic acids, as it mitigates the production of aqueous effluent that requires neutralization and disposal. google.com A key innovation in this process is the ability to reuse the effluent containing acetic acid in subsequent chlorination reactions, thereby minimizing waste and improving atom economy. google.com Similarly, a process using methanol as a solvent also allows for the filtrate to be repeatedly used. patsnap.com
The development of organic solvent-free processes represents another major advancement in green synthesis. For the synthesis of the closely related compound 2,6-dibromo-4-nitroaniline, a method has been developed using bromide–bromate salts in an aqueous acidic medium at ambient conditions. rsc.org This approach eliminates the need for volatile organic solvents. Furthermore, the aqueous acidic filtrate from this process can be recycled up to five times without a significant loss in product yield or purity, showcasing a highly sustainable design. rsc.org The use of effective, economical, and environmentally friendly nano-catalysts, such as magnetic CuFe₂O₄ nanoparticles for the reduction of nitroanilines in an aqueous medium, also contributes to greener chemical processes. nih.gov
Mechanistic Investigations of Reactions Involving N 2,6 Dichloro 4 Nitrophenyl Acetamide
Elucidation of Reaction Mechanisms
The aromatic ring of N-(2,6-dichloro-4-nitrophenyl)acetamide is substituted with both electron-donating (acetamido) and electron-withdrawing (nitro, chloro) groups, leading to complex reactivity. The following subsections detail the mechanistic pathways governing its reactions.
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The mechanism involves an initial attack by an electrophile on the π-electron system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. youtube.comjcbsc.org This is followed by the loss of a proton from the same carbon atom, restoring the aromaticity of the ring. jcbsc.org
For this compound, the outcome of EAS reactions is governed by the directing effects of the existing substituents:
-NHCOCH₃ (Acetamido group): This is an activating, ortho, para-directing group. However, both ortho positions are sterically hindered by the two chlorine atoms.
-NO₂ (Nitro group): This is a strongly deactivating, meta-directing group.
-Cl (Chloro groups): These are deactivating, ortho, para-directing groups.
The presence of strong electron-withdrawing groups (specifically the nitro group) ortho and para to the chlorine atoms makes the aromatic ring electron-deficient and thus susceptible to Nucleophilic Aromatic Substitution (SNAr). Halogens on such activated rings can be displaced by nucleophiles. nih.gov The mechanism proceeds via a two-step process:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (a chlorine atom in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
Leaving Group Departure: The leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.
In this compound, both chlorine atoms are activated towards nucleophilic attack by the para-nitro group. The steric hindrance from the adjacent acetamido group might influence the relative rates of substitution at the two chloro positions, but both are considered reactive sites. researchgate.net Sequential substitution, where one chlorine is replaced first, followed by the second, is a common pathway for such dihalogenated compounds. nih.gov
Rearrangement reactions involve the migration of an atom or group within a molecule to yield a structural isomer. wiley-vch.de While no specific rearrangement reactions are prominently documented for this compound itself, related structures suggest theoretical possibilities. For instance, amide-containing compounds can undergo rearrangements like the Hofmann or Curtius rearrangement, but these typically require specific reagents to convert the amide to an intermediate that can rearrange. Another possibility could be rearrangements involving the nitro group under reductive conditions. However, without experimental evidence, these remain speculative pathways.
Kinetic Studies of Reaction Rates
Kinetic studies are essential for quantitatively understanding reaction mechanisms, including the determination of rate constants and activation energies. While specific kinetic data for this compound are not extensively published, data from related systems can provide valuable context.
The rate constant (k) is a measure of the speed of a chemical reaction. For reactions involving this compound, the rate would be highly dependent on the reaction type. For a hypothetical SNAr reaction with a given nucleophile, the rate law would typically be second order: Rate = k[Substrate][Nucleophile]. The value of k would be influenced by the nature of the nucleophile, the solvent, and the temperature.
Below is an illustrative data table showing how rate constants might vary for a representative SNAr reaction of a dichloronitro-aromatic compound with different nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) [L mol⁻¹ s⁻¹] |
|---|---|---|---|
| Methoxide (CH₃O⁻) | Methanol (B129727) | 50 | 4.5 x 10⁻⁴ |
| Aniline (B41778) (C₆H₅NH₂) | Ethanol | 50 | 1.2 x 10⁻⁵ |
| Thiocyanate (SCN⁻) | Methanol | 50 | 8.9 x 10⁻⁴ |
| Hydroxide (B78521) (OH⁻) | Water/Dioxane | 50 | 3.0 x 10⁻⁴ |
Note: The data in this table is illustrative for a representative Nucleophilic Aromatic Substitution reaction and does not represent experimentally determined values for this compound.
The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. Computational studies using methods like Density Functional Theory (DFT) can also be employed to calculate activation energies for proposed reaction mechanisms. mdpi.com For instance, a computational study on the thermal decomposition of related N-aryl diacetamides found activation energies in the range of 150-190 kJ/mol, with the value being influenced by the nature of the aryl substituent. mdpi.com A higher activation energy implies a slower reaction rate.
The following table presents hypothetical activation energy data for different reaction types that this compound could undergo, illustrating the expected relative energy barriers.
| Reaction Type | Proposed Electrophile/Nucleophile | Calculated Activation Energy (Ea) [kJ/mol] |
|---|---|---|
| Electrophilic Aromatic Substitution (Nitration) | NO₂⁺ | > 120 |
| Nucleophilic Aromatic Substitution | CH₃O⁻ | 65 - 85 |
| Amide Hydrolysis (Acid-catalyzed) | H₃O⁺ | 90 - 110 |
Note: The data in this table is hypothetical and intended to illustrate the relative energy barriers for different reaction pathways. These are not experimentally verified values for this compound.
Intermediates and Transition State Analysis in Reactions of this compound
Detailed mechanistic studies, including the isolation and characterization of intermediates or computational analysis of transition states specifically for reactions involving this compound, are not extensively documented in publicly available research. However, by examining the reactivity of analogous compounds and applying established principles of physical organic chemistry, we can infer the likely intermediates and transition states for reactions this molecule would undergo. The primary reactive sites of this compound are the aromatic ring, which is activated towards nucleophilic aromatic substitution, and the amide functional group, which can participate in reactions such as hydrolysis.
Nucleophilic Aromatic Substitution (SNAr)
The phenyl ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr) due to the presence of three electron-withdrawing groups: two chlorine atoms in the ortho positions and a nitro group in the para position relative to the acetamido group. These groups stabilize the formation of a negatively charged intermediate.
Intermediates: The Meisenheimer Complex
The hallmark of the SNAr mechanism is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. When a nucleophile (Nu-) attacks one of the chlorine-bearing carbons, the aromaticity of the ring is temporarily broken, and a cyclohexadienyl anion is formed.
The negative charge of this intermediate is delocalized across the aromatic system and is particularly stabilized by the nitro group at the para position through resonance. The 2,6-dichloro substitution pattern provides steric hindrance around the acetamido group, which may influence the regioselectivity of the nucleophilic attack.
Transition State Analysis
The reaction proceeds through at least two transition states.
First Transition State (TS1): This is the transition state leading to the formation of the Meisenheimer complex. It involves the approach of the nucleophile to the aromatic ring and the beginning of C-Nu bond formation. The energy of this transition state is the primary determinant of the reaction rate.
Second Transition State (TS2): Following the formation of the Meisenheimer intermediate, the leaving group (chloride ion) departs, and the aromaticity of the ring is restored. This step also proceeds through a transition state, which involves the breaking of the C-Cl bond.
A generalized reaction coordinate diagram for the SNAr reaction is shown below:
Reaction Coordinate Diagram for SNAr of this compound
R = this compound, Nu- = Nucleophile, M.C. = Meisenheimer Complex, P = Product
The relative energies of the transition states and the intermediate depend on the specific nucleophile and reaction conditions.
Amide Hydrolysis
The acetamide (B32628) group of this compound can undergo hydrolysis under either acidic or basic conditions to yield 2,6-dichloro-4-nitroaniline (B1670479) and acetic acid.
Intermediates in Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the amide is first protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate.
Subsequent proton transfer and elimination of 2,6-dichloro-4-nitroaniline (a weak base) leads to the formation of protonated acetic acid.
Intermediates in Base-Catalyzed Hydrolysis
In basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen.
This intermediate can then collapse to reform the carbonyl group, expelling the 2,6-dichloro-4-nitrophenylamide anion, which is a relatively good leaving group due to the electron-withdrawing substituents on the phenyl ring. A final proton transfer from water yields the 2,6-dichloro-4-nitroaniline product.
Transition State Analysis
For both acid- and base-catalyzed hydrolysis, the rate-determining step is typically the formation of the tetrahedral intermediate. The transition state for this step involves the nucleophile (water or hydroxide) approaching the carbonyl carbon and the beginning of the C-O or C-OH bond formation, with a concurrent weakening of the C=O pi bond.
Computational studies on related acetamides can provide insight into the energetics of these transition states. For example, density functional theory (DFT) calculations are often employed to model the geometries and energies of the reactants, intermediates, transition states, and products.
Advanced Spectroscopic Characterization and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise structure of N-(2,6-dichloro-4-nitrophenyl)acetamide can be confirmed.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, amide, and methyl protons. The high degree of substitution on the phenyl ring results in a simplified aromatic region.
Aromatic Protons (Ar-H): The two equivalent protons on the dichloronitrophenyl ring are expected to appear as a singlet in the downfield region of the spectrum. In a closely related structure, the aromatic protons of a 2,6-dichloro-4-nitrophenyl group were observed as a singlet between δ 8.40 and 8.60 ppm researchgate.net. This significant downfield shift is attributed to the strong electron-withdrawing effects of the two chlorine atoms and the nitro group, which deshield the aromatic protons.
Amide Proton (N-H): The amide proton typically appears as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but for similar acetanilides, it is often observed in the δ 9.0-10.5 ppm range rsc.org.
Methyl Protons (CH₃): The three protons of the acetyl methyl group are chemically equivalent and appear as a sharp singlet. This signal is expected in the upfield region, typically around δ 2.0-2.3 ppm rsc.orgrsc.org.
The expected ¹H NMR chemical shifts are summarized in the table below.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Amide (N-H) | 9.0 - 10.5 | Broad Singlet | 1H |
| Aromatic (Ar-H) | 8.40 - 8.60 | Singlet | 2H |
| Methyl (CH₃) | 2.0 - 2.3 | Singlet | 3H |
Table 1: Predicted ¹H NMR Spectral Data for this compound.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, six distinct signals are anticipated, corresponding to the carbonyl carbon, the four unique aromatic carbons, and the methyl carbon.
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and is expected to appear at the lowest field, typically in the range of δ 168-170 ppm rsc.orgrsc.org.
Aromatic Carbons (Ar-C):
C-NO₂: The carbon atom bonded to the nitro group (C4) is strongly deshielded and its signal is expected around δ 145-148 ppm.
C-NH: The carbon atom attached to the acetamide (B32628) group (C1) is also significantly deshielded, with an expected chemical shift in the δ 136-138 ppm range.
C-Cl: The two equivalent carbons bonded to chlorine atoms (C2 and C6) would likely appear in the δ 128-132 ppm region.
C-H: The two equivalent carbons bonded to hydrogen atoms (C3 and C5) are the most shielded of the aromatic carbons, with signals expected around δ 123-126 ppm.
Methyl Carbon (CH₃): The methyl carbon of the acetyl group is highly shielded and will appear at the highest field, typically around δ 24-26 ppm rsc.orgrsc.org.
The predicted ¹³C NMR chemical shifts are detailed in the table below.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 168 - 170 |
| Aromatic (C-NO₂) | 145 - 148 |
| Aromatic (C-NH) | 136 - 138 |
| Aromatic (C-Cl) | 128 - 132 |
| Aromatic (C-H) | 123 - 126 |
| Methyl (CH₃) | 24 - 26 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals.
COSY: A ¹H-¹H COSY experiment would be used to confirm correlations between coupled protons. However, in this specific molecule, no proton-proton coupling is expected, so the COSY spectrum would likely show no cross-peaks, confirming the isolated nature of the aromatic and methyl proton systems.
HSQC: An HSQC experiment would definitively link each proton signal to its directly attached carbon atom. This would allow for the unambiguous assignment of the aromatic C-H signal in the ¹³C NMR spectrum by correlating it with the aromatic proton singlet in the ¹H NMR spectrum. Similarly, the methyl carbon signal would be correlated with the methyl proton signal.
HMBC: An HMBC experiment reveals longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for assigning the quaternary (non-protonated) carbons. For instance, correlations would be expected between the methyl protons and the carbonyl carbon, and between the amide proton and the C1 aromatic carbon. The aromatic protons would show correlations to adjacent carbons (C2/C6 and C4), confirming their positions on the ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound displays characteristic absorption bands that can be assigned to specific vibrational modes of its functional groups. In a related anilide, a strong carbonyl absorption was noted at 1695 cm⁻¹ researchgate.net. The vibrational modes for the precursor 2,6-dichloro-4-nitroaniline (B1670479) have also been studied in detail, providing a basis for assignments ajeee.co.in.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Description |
| N-H Stretching | 3250 - 3350 | Amide N-H bond stretch |
| C-H Stretching (Aromatic) | 3000 - 3100 | Aromatic C-H bond stretch |
| C-H Stretching (Aliphatic) | 2850 - 2960 | Methyl C-H bond stretch |
| C=O Stretching (Amide I) | 1680 - 1700 | Amide carbonyl stretch |
| N-O Asymmetric Stretching | 1500 - 1550 | Asymmetric stretch of the nitro group |
| C=C Stretching (Aromatic) | 1450 - 1600 | Aromatic ring stretching |
| N-O Symmetric Stretching | 1330 - 1360 | Symmetric stretch of the nitro group |
| C-N Stretching | 1200 - 1300 | Stretch of the C-N bond |
| C-Cl Stretching | 700 - 750 | Stretch of the C-Cl bonds |
Table 3: Key IR Vibrational Mode Assignments for this compound.
The presence of key functional groups in this compound is confirmed by characteristic peaks in the IR spectrum.
Amide Group: The presence of the secondary amide is confirmed by a sharp absorption band for N-H stretching, typically found around 3300 cm⁻¹, and a very strong absorption for the C=O stretch (Amide I band) between 1680 and 1700 cm⁻¹ researchgate.net.
Nitro Group: The nitro group is characterized by two strong and distinct absorption bands. The asymmetric N-O stretching vibration appears in the 1500-1550 cm⁻¹ region, while the symmetric N-O stretching vibration is found at a lower frequency, between 1330 and 1360 cm⁻¹ ajeee.co.in.
Dichlorinated Aromatic Ring: The aromatic ring itself is identified by C=C stretching vibrations within the 1450-1600 cm⁻¹ range and aromatic C-H stretching above 3000 cm⁻¹. The carbon-chlorine (C-Cl) bonds give rise to strong absorptions in the fingerprint region, typically between 700 and 750 cm⁻¹ ajeee.co.in.
Acetyl Group: The methyl group is confirmed by aliphatic C-H stretching vibrations appearing just below 3000 cm⁻¹.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the elucidation of a molecule's structure and elemental composition. The analysis of this compound by mass spectrometry provides valuable insights into its molecular weight and fragmentation behavior.
While a detailed, publicly available mass spectrum for this compound is not readily found in the searched literature, the fragmentation pattern can be predicted based on the known behavior of related aromatic nitro compounds and acetanilides. The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight.
Key fragmentation pathways for similar structures, such as N-(4-nitrophenyl)acetamide, often involve characteristic losses of functional groups. jcbsc.org Common fragmentation patterns in carbonyl compounds include α-cleavage and McLafferty rearrangements. miamioh.edu For this compound, the following cleavages are plausible:
Loss of the acetyl group: A primary fragmentation would likely be the cleavage of the amide bond, leading to the loss of a ketene molecule (CH₂=C=O) or an acetyl radical (•COCH₃). The loss of the acetyl group (mass of 43) is a common pathway for acetanilides.
Cleavage of the C-N bond: Scission of the bond between the phenyl ring and the nitrogen atom can occur.
Loss of the nitro group: Fragmentation involving the nitro group can proceed via the loss of NO₂ (mass of 46) or NO (mass of 30).
Loss of chlorine atoms: The molecule may also lose one or both chlorine atoms.
The fragmentation of the related compound, N-(4-nitrophenyl)acetamide, has been documented and can serve as a reference. jcbsc.orgresearchgate.net
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure/Loss | m/z (relative to isotopes) |
| [M]+ | Molecular Ion | 248/250/252 |
| [M - COCH₃]+ | Loss of acetyl group | 205/207/209 |
| [M - NO₂]+ | Loss of nitro group | 202/204/206 |
| [C₆H₂Cl₂N]+ | Phenyl fragment | 142/144/146 |
| [CH₃CO]+ | Acetyl cation | 43 |
Note: The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, with the chemical formula C₈H₆Cl₂N₂O₃, HRMS would be able to confirm this composition. nih.gov The exact mass can be calculated using the masses of the most abundant isotopes of each element.
Table 2: High-Resolution Mass Data for this compound
| Molecular Formula | Isotopic Composition | Calculated Exact Mass |
| C₈H₆Cl₂N₂O₃ | ¹²C₈¹H₆³⁵Cl₂¹⁴N₂¹⁶O₃ | 247.97045 |
This high level of mass accuracy allows for the unambiguous identification of the elemental formula, distinguishing it from other compounds with the same nominal mass.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of UV or visible radiation corresponds to the excitation of outer electrons from lower energy ground states to higher energy excited states. shu.ac.uk
The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions associated with its chromophores: the nitrated benzene (B151609) ring and the acetamide group. The primary transitions observed in organic molecules are σ→σ, n→σ, π→π, and n→π. libretexts.org The latter two are most common in the accessible UV-Vis range (200-800 nm). libretexts.org
The this compound molecule contains several key features that will influence its UV-Vis spectrum:
Aromatic System: The benzene ring contains π electrons that can undergo π→π* transitions.
Nitro Group (-NO₂): This is a strong chromophore and auxochrome. It contains both π electrons and non-bonding (n) electrons on the oxygen atoms. This allows for both π→π* and n→π* transitions.
Acetamide Group (-NHCOCH₃): The carbonyl group contains π electrons and non-bonding electrons on the oxygen, while the nitrogen has a lone pair. This can lead to n→π* transitions.
Chlorine Atoms (-Cl): As auxochromes with non-bonding electrons, they can also influence the absorption maxima.
For a similar compound, N-(4-nitrophenyl)acetamide, absorption maxima (λ_max) have been observed at 315.78 nm, 223.45 nm, and 201.39 nm. jcbsc.org The intense absorption band around 315 nm is likely due to a π→π* transition involving the conjugated system of the nitrobenzene ring. The transitions at shorter wavelengths are also associated with the aromatic system and the acetamide group.
The presence of the two chlorine atoms in the ortho positions in this compound would be expected to cause a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) of the absorption maxima compared to the non-chlorinated analogue, due to electronic and steric effects.
Table 3: Expected Electronic Transitions for this compound
| Transition | Associated Chromophore | Expected Wavelength Region |
| π → π | Nitro-substituted benzene ring | ~280-350 nm |
| n → π | Nitro group, Carbonyl group | >300 nm (typically lower intensity) |
| π → π* | Benzene ring | <280 nm |
The analysis of these electronic transitions provides fundamental information about the electronic structure of the molecule. youtube.com
Information regarding the crystallographic structure of this compound is not available in published scientific literature.
Following a comprehensive search for crystallographic data, including single-crystal X-ray diffraction analysis for the compound this compound, no specific studies providing the necessary structural details were found. The generation of an article focusing on the molecular conformation, bond lengths and angles, torsion angles, and intermolecular interactions—as requested in the detailed outline—is contingent upon the availability of this experimental data.
While information exists for structurally related compounds, such as isomers with different chlorine substitution patterns or analogues with a single chlorine atom, these data are not applicable to the specific chemical entity of this compound. Adherence to scientific accuracy and the strict constraints of the provided outline precludes the use of data from these different molecules.
Therefore, without the foundational single-crystal X-ray diffraction analysis, it is not possible to provide a scientifically accurate and thorough article on the structural elucidation of this compound as outlined.
Computational Chemistry and Theoretical Studies of N 2,6 Dichloro 4 Nitrophenyl Acetamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For N-(2,6-dichloro-4-nitrophenyl)acetamide, DFT calculations are instrumental in elucidating its fundamental geometric and electronic characteristics.
The first step in most quantum chemical calculations is to find the minimum energy structure of the molecule. Geometry optimization of this compound using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), reveals the most stable three-dimensional arrangement of its atoms.
Theoretical studies on analogous substituted acetanilides and nitroaromatic compounds indicate that the central phenyl ring is essentially planar. The acetamido group and the nitro group, however, may be twisted out of the plane of the phenyl ring to varying degrees due to steric hindrance from the ortho-substituted chlorine atoms. DFT calculations can precisely determine these dihedral angles. For instance, in related dichlorinated aromatic systems, significant out-of-plane torsion of nitro groups has been computationally observed. nih.gov
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|
| C-N (amide) bond length | ~1.36 Å |
| C=O (amide) bond length | ~1.23 Å |
| C-Cl bond length | ~1.74 Å |
| C-N (nitro) bond length | ~1.48 Å |
| O-N-O bond angle (nitro) | ~124° |
| C-N-C-C dihedral angle | Twisted |
Energetic analysis further reveals the thermodynamic stability of the molecule. The calculated total energy in its ground state is a key output of the geometry optimization process.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the amide group, which are electron-rich regions. Conversely, the LUMO is anticipated to be centered on the nitro group and the aromatic ring, as the nitro group is a strong electron-withdrawing group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations on similar nitroaromatic and chlorophenolic compounds have shown that the presence of electron-withdrawing groups tends to lower both HOMO and LUMO energies and can affect the gap. semanticscholar.orgnih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov
Based on studies of related compounds, the following table presents plausible DFT-calculated electronic properties for this compound.
| Electronic Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -7.5 to -8.5 |
| LUMO Energy | -3.0 to -4.0 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
| Ionization Potential (I ≈ -EHOMO) | 7.5 to 8.5 |
| Electron Affinity (A ≈ -ELUMO) | 3.0 to 4.0 |
These values are indicative and would be precisely determined through a dedicated DFT calculation for the molecule.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the total electron density surface, with different colors representing different electrostatic potential values.
For this compound, the MEP surface would show:
Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the oxygen atoms of the nitro and amide groups. nih.gov
Positive Potential (Blue): Regions of low electron density or electron-poor areas, which are favorable for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amide N-H proton.
Neutral Potential (Green): Regions with an intermediate electrostatic potential, often associated with the carbon atoms of the phenyl ring.
The MEP surface provides a clear, qualitative picture of the molecule's reactivity, highlighting the electronegative oxygen atoms as sites for hydrogen bonding and the amide proton as a potential hydrogen bond donor.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a single molecule at 0 K, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, intermolecular interactions, and solvent effects.
For this compound, MD simulations could be employed to:
Study Conformational Dynamics: Analyze the flexibility of the molecule, such as the rotation around the C-N amide bond and the torsional motion of the nitro group.
Analyze Solvation: Simulate the molecule in a solvent (e.g., water or an organic solvent) to understand how solvent molecules arrange around it and to calculate properties like the solvation free energy.
Investigate Interactions with Biomolecules: If the compound has potential biological activity, MD simulations can model its interaction with a target protein or DNA. These simulations can reveal the stability of the ligand-receptor complex, identify key binding interactions, and estimate binding affinities. ajchem-a.com
An MD simulation of an acetanilide (B955) derivative would typically involve placing the molecule in a simulation box filled with solvent molecules. The system is then allowed to evolve over a period of nanoseconds to microseconds, and the trajectory of all atoms is recorded. Analysis of this trajectory can provide insights into the root-mean-square deviation (RMSD) to assess stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural or physicochemical properties of compounds with their macroscopic properties, such as melting point, boiling point, or thermal stability. longdom.org For a class of compounds like nitroaromatics, QSPR can be a valuable tool for predicting properties without the need for extensive experimentation. nih.gov
A QSPR study on nitroaromatic compounds, including this compound, would typically involve the following steps:
Dataset Collection: Assembling a dataset of nitroaromatic compounds with known experimental values for the property of interest (e.g., decomposition temperature).
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can include constitutional, topological, geometrical, and quantum-chemical descriptors derived from DFT or semi-empirical methods. nih.gov
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a mathematical model that links the descriptors to the property. longdom.orgscientific.net
Model Validation: Rigorously validating the model using internal (e.g., cross-validation) and external (using a separate test set) validation techniques to ensure its predictive power. mdpi.com
For predicting the thermal stability of nitroaromatic compounds, descriptors such as the number of nitro groups, molecular weight, surface area, and quantum chemical parameters like the HOMO-LUMO gap and bond dissociation energies have been shown to be important. nih.gov
| Descriptor Class | Example Descriptors | Relevance |
|---|---|---|
| Constitutional | Molecular Weight, Number of Nitro Groups | Basic molecular composition |
| Topological | Wiener Index, Kier & Hall Indices | Molecular connectivity and branching |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic structure and reactivity |
| Geometrical | Molecular Surface Area, Molecular Volume | Molecular size and shape |
In Silico Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters, providing a valuable complement to experimental characterization. For this compound, DFT calculations can simulate its infrared (IR) and nuclear magnetic resonance (NMR) spectra.
To predict the IR spectrum, vibrational frequency calculations are performed on the optimized molecular geometry. The calculated frequencies correspond to the normal modes of vibration. While there is often a systematic overestimation of frequencies by DFT methods, they can be corrected using empirical scaling factors, leading to excellent agreement with experimental spectra. researchgate.net This allows for the assignment of specific absorption bands to particular molecular vibrations, such as the C=O stretch of the amide, the N-H bend, and the symmetric and asymmetric stretches of the NO₂ group.
Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated chemical shifts are typically reported relative to a reference compound like tetramethylsilane (TMS). Comparing the predicted spectrum with the experimental one can aid in structural elucidation and confirm assignments.
The following table provides a hypothetical comparison of predicted and experimental vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Calculated (Scaled) Frequency | Expected Experimental Frequency Range |
|---|---|---|
| N-H Stretch | ~3300 | 3250-3350 |
| C=O Stretch (Amide I) | ~1680 | 1670-1700 |
| NO₂ Asymmetric Stretch | ~1530 | 1520-1560 |
| NO₂ Symmetric Stretch | ~1350 | 1340-1370 |
| C-Cl Stretch | ~750 | 700-800 |
Synthesis and Characterization of N 2,6 Dichloro 4 Nitrophenyl Acetamide Derivatives and Analogues
Design Principles for Novel Derivatives
The design of novel derivatives of N-(2,6-dichloro-4-nitrophenyl)acetamide is guided by principles aimed at exploring and optimizing the compound's biological activities. These strategies often involve systematic modifications of the core structure to understand structure-activity relationships (SAR) and to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles.
Substitution Pattern Modifications
Modifications to the substitution pattern of the this compound scaffold are a primary strategy for generating novel derivatives. These modifications can be systematically explored to probe the electronic and steric requirements for biological activity. Key areas for modification include:
The Acetamide (B32628) Group: The acetyl moiety provides a key point for modification. The methyl group can be replaced with a variety of alkyl or aryl substituents to explore the impact of steric bulk and hydrophobicity in this region of the molecule.
The Amide Nitrogen: The amide nitrogen itself can be a target for substitution, although this can alter the hydrogen bonding capabilities of the molecule, which are often crucial for biological activity.
A key consideration in modifying the substitution pattern is the maintenance of the core pharmacophore, which is the essential set of structural features responsible for the compound's biological activity. Any modifications should ideally enhance these interactions or introduce new, favorable ones.
Incorporation of Diverse Functional Groups
The introduction of diverse functional groups is a fundamental aspect of derivative design, allowing for the fine-tuning of a molecule's physicochemical properties. The choice of functional groups to incorporate is guided by the desire to modulate properties such as:
Solubility: The introduction of polar functional groups, such as hydroxyls, amines, or carboxylic acids, can enhance the aqueous solubility of the parent compound, which can be beneficial for biological testing and formulation.
Lipophilicity: Conversely, the incorporation of nonpolar groups, such as alkyl chains or aromatic rings, can increase the lipophilicity of the molecule. This can improve its ability to cross cell membranes and interact with hydrophobic binding pockets in biological targets. bu.edu
Hydrogen Bonding: The addition of hydrogen bond donors and acceptors can introduce new points of interaction with a biological target, potentially increasing binding affinity and specificity.
Bioisosteric Replacement: This strategy involves the substitution of one functional group with another that has similar steric and electronic properties but may offer advantages in terms of metabolism, toxicity, or synthetic accessibility.
By systematically incorporating a variety of functional groups, a diverse library of derivatives can be generated, increasing the probability of identifying compounds with improved biological profiles.
Synthetic Strategies for Derivative Libraries
The efficient synthesis of a library of this compound derivatives is crucial for enabling comprehensive structure-activity relationship studies. Modern synthetic methodologies are employed to expedite the generation of these compound collections.
A foundational step in the synthesis of many derivatives is the acylation of 2,6-dichloro-4-nitroaniline (B1670479). bu.edu For instance, to introduce a reactive handle for further diversification, 2,6-dichloro-4-nitroaniline can be acylated with a bifunctional reagent. An example of this is the reaction with bromoacetyl bromide to yield 2-bromo-N-(2,6-dichloro-4-nitrophenyl)acetamide. bu.edu This bromo-derivative serves as a key intermediate, allowing for subsequent nucleophilic substitution reactions to introduce a wide array of functional groups and build a diverse library of derivatives.
For example, the reaction of 2-bromo-N-(2,6-dichloro-4-nitrophenyl)acetamide with the alkaloid cytisine leads to the synthesis of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide, demonstrating the utility of this intermediate in accessing complex derivatives. bu.edu
Parallel Synthesis Approaches
Parallel synthesis is a powerful strategy for the rapid generation of a library of discrete compounds. In this approach, a series of related reactions are carried out simultaneously in an array format, such as in a multi-well plate. For the synthesis of this compound derivatives, a parallel synthesis approach could be employed starting from a common intermediate, such as 2-bromo-N-(2,6-dichloro-4-nitrophenyl)acetamide.
This intermediate could be dispensed into the wells of a reaction block, and then a diverse set of nucleophiles (e.g., amines, thiols, alcohols) could be added to each well. This would allow for the simultaneous synthesis of a large number of derivatives, each with a unique substituent introduced at the position of the bromine atom. The use of excess reagents can be employed to drive the reactions to completion, and purification can often be streamlined through techniques like solid-phase extraction.
Solid-Phase Synthesis Methodologies
Solid-phase synthesis offers several advantages for the creation of compound libraries, including the simplification of purification and the ability to use excess reagents to drive reactions to completion. In a solid-phase approach to the synthesis of this compound derivatives, the core scaffold would be attached to a solid support, such as a resin bead.
For example, 2,6-dichloro-4-nitrophenylamine could be attached to a resin via a suitable linker. The immobilized amine could then be acylated, and subsequent modifications could be carried out on the solid support. After the desired chemical transformations are complete, the final derivative is cleaved from the resin to yield the purified product. This methodology is particularly well-suited for the automated synthesis of large compound libraries.
Spectroscopic and Structural Characterization of Derivatives
The unambiguous determination of the structure of newly synthesized derivatives of this compound is essential. A combination of spectroscopic and crystallographic techniques is employed for this purpose.
The characterization of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide provides a case study for the analytical methods used. bu.edu
Spectroscopic Characterization:
Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups in the molecule. For example, the IR spectrum of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide shows a strong absorption band for the carbonyl group at 1695 cm⁻¹, as well as bands corresponding to the nitro group at 1525 and 1344 cm⁻¹. bu.edu
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed information about the structure and electronic environment of the hydrogen atoms in the molecule. In the case of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide, the aromatic protons of the dichloronitrophenyl ring appear as a singlet at 8.37 ppm, while the amide proton is observed as a singlet at 9.45 ppm. bu.edu
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns.
Structural Characterization:
The following tables summarize key characterization data for a representative derivative.
Table 1: Spectroscopic Data for N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide bu.edu
| Spectroscopic Technique | Key Observations |
| IR (cm⁻¹) | 1695 (C=O), 1525 (NO₂), 1344 (NO₂) |
| ¹H NMR (ppm) | 8.37 (s, 2H, Ar-H), 9.45 (s, 1H, NH) |
Table 2: Crystallographic Data for N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide bu.edu
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 7.994(2) |
| b (Å) | 12.508(3) |
| c (Å) | 10.038(3) |
| β (°) | 96.79(9) |
| V (ų) | 988.37(18) |
| Z | 2 |
Comparative Analysis of Structural Features in Analogues
The three-dimensional arrangement of atoms within a molecule dictates its physical and chemical behavior. In the case of this compound and its derivatives, the interplay of steric and electronic effects from various substituents on the phenyl ring and acetamide side chain leads to distinct conformational preferences and variations in bond parameters. X-ray crystallography provides precise data to quantify these structural modifications.
A key derivative that offers insight into the core structure of this compound is N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide . researchgate.net Although part of a larger molecule, the crystallographic data for the this compound moiety within this structure reveals important geometric details.
To provide a comparative context, the structural features of several analogues are examined. These include compounds with different substitution patterns on the phenyl ring, allowing for an assessment of how the number and position of chloro and nitro groups affect the molecular geometry.
One informative analogue is 2,6-dichloro-4-nitroaniline , the parent amine of the target compound. Its crystal structure reveals that the planar amino and nitro groups are rotated out of the aromatic plane by approximately 7 degrees. rsc.org This deviation from planarity is a result of the electronic and steric interactions between the substituents and the benzene (B151609) ring.
The following interactive data table summarizes key structural parameters for this compound (data derived from its cytisino-derivative) and a selection of its analogues. This allows for a direct comparison of bond lengths, bond angles, and dihedral angles.
| Compound | Dihedral Angle (Phenyl Ring vs. Amide Plane) (°) | C-N (Amide) Bond Length (Å) | C=O Bond Length (Å) | Reference |
|---|---|---|---|---|
| N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide | Data not explicitly stated in abstract | Data not explicitly stated in abstract | Data not explicitly stated in abstract | researchgate.net |
| 2,6-dichloro-N-phenylbenzamide | 48.5 (3) and 65.1 (3) (two independent molecules) | Data not explicitly stated in abstract | Data not explicitly stated in abstract |
Note: Detailed bond lengths and angles for N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide would require access to the full crystallographic information file (CIF), which is referenced as CCDC 711612. researchgate.net
The data, even when incomplete in abstract form, points towards significant conformational differences induced by substituent changes. The presence of two ortho-chloro substituents in the this compound framework is expected to force the acetamide group out of the plane of the phenyl ring to a greater extent than in analogues with less steric crowding at these positions. This twisting is a critical feature that would influence the molecule's intermolecular interactions and its ability to bind to biological targets.
Further analysis of the bond lengths within the phenyl ring of these analogues can reveal the electronic influence of the nitro and chloro substituents. Electron-withdrawing groups like the nitro group can lead to a shortening of the adjacent C-C bonds in the ring and a lengthening of the C-N bond, reflecting the delocalization of electron density.
Environmental Degradation Pathways and Mechanisms
Photodegradation Mechanisms
Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy. For N-(2,6-dichloro-4-nitrophenyl)acetamide, photodegradation is likely to be initiated by the absorption of ultraviolet radiation by the nitroaromatic chromophore. This can lead to the excitation of the molecule and subsequent chemical reactions.
Potential photodegradation pathways for this compound could involve:
Reductive degradation of the nitro group: The excited nitro group can undergo reduction to form nitroso, hydroxylamino, and ultimately amino derivatives. This is a common pathway for nitroaromatic compounds.
Reductive dechlorination: The carbon-chlorine bonds may be cleaved upon UV irradiation, leading to the replacement of chlorine atoms with hydrogen atoms. This process is often slower than the reduction of the nitro group.
Photosubstitution: The chlorine atoms on the aromatic ring could be substituted by other nucleophiles present in the environment, such as hydroxyl ions, leading to the formation of chlorophenolic derivatives.
Ring cleavage: Under harsh photochemical conditions, the aromatic ring itself may be cleaved, leading to the formation of smaller aliphatic molecules.
The specific products formed will depend on various environmental factors, including the wavelength of light, the presence of photosensitizers (like humic acids), and the availability of oxygen.
Table 1: Hypothetical Photodegradation Products of this compound and Evidence from Analogous Compounds
| Hypothetical Product | Potential Formation Pathway | Evidence from Analogous Compounds |
| N-(4-amino-2,6-dichlorophenyl)acetamide | Reduction of the nitro group | Photoreduction of nitroaromatics is a well-documented process. |
| N-(2-chloro-4-nitrophenyl)acetamide | Reductive dechlorination | Photolytic dechlorination has been observed for various chlorinated aromatic compounds. |
| N-(2,6-dichloro-4-hydroxyphenyl)acetamide | Photosubstitution of the nitro group | Hydroxylation of nitrophenols during photocatalysis has been reported. acs.orgresearchgate.netrsc.orgmdpi.comtandfonline.com |
| 2,6-dichloro-4-nitroaniline (B1670479) | Hydrolysis of the amide bond (see section 8.2) | Can be a subsequent product if the amide bond is cleaved. |
Hydrolytic Degradation Pathways
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The amide bond in this compound is a potential site for hydrolytic cleavage. Generally, amides are more resistant to hydrolysis than esters. rsc.org The rate of hydrolysis is significantly influenced by pH and temperature.
The hydrolysis of this compound would result in the cleavage of the amide linkage, yielding 2,6-dichloro-4-nitroaniline and acetic acid.
CH₃CONH(C₆H₂Cl₂NO₂) + H₂O → H₂N(C₆H₂Cl₂NO₂) + CH₃COOH
This reaction can be catalyzed by both acids and bases:
Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, directly attacking the carbonyl carbon.
The presence of strong electron-withdrawing groups (two chlorine atoms and a nitro group) on the phenyl ring is expected to make the carbonyl carbon of the amide more electrophilic, potentially increasing its susceptibility to nucleophilic attack compared to unsubstituted acetanilides. However, steric hindrance from the ortho-chlorine atoms might counteract this electronic effect to some extent.
Table 2: Hypothetical Hydrolytic Degradation Products of this compound
| Hypothetical Product | Formation Pathway | Influencing Factors |
| 2,6-dichloro-4-nitroaniline | Cleavage of the amide bond | pH (acidic or basic conditions), Temperature |
| Acetic acid | Cleavage of the amide bond | pH (acidic or basic conditions), Temperature |
Biotransformation Mechanisms
Biotransformation, the chemical modification of substances by living organisms, is a crucial process in the environmental degradation of xenobiotics. For this compound, microbial degradation is expected to be the primary mode of biotransformation. Chlorinated nitroaromatic compounds are generally considered to be persistent pollutants, but various microorganisms have been shown to degrade them under specific conditions. nih.govresearchgate.netproquest.commdpi.com
Potential biotransformation mechanisms include:
Reduction of the nitro group: This is often the initial step in the microbial degradation of nitroaromatic compounds under both aerobic and anaerobic conditions. mdpi.com Nitroreductases can catalyze the reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group, forming N-(4-amino-2,6-dichlorophenyl)acetamide. The resulting aromatic amine may be more susceptible to further degradation.
Amidase-catalyzed hydrolysis: Microorganisms possess amidase enzymes that can hydrolyze the amide bond, leading to the formation of 2,6-dichloro-4-nitroaniline and acetic acid. nih.gov The latter can be readily utilized by microorganisms as a carbon source.
Dehalogenation: The removal of chlorine atoms from the aromatic ring is a critical step for complete mineralization. This can occur either oxidatively or reductively, often after the reduction of the nitro group.
Ring cleavage: Following the removal of substituents, dioxygenase enzymes can catalyze the cleavage of the aromatic ring, leading to the formation of intermediates that can enter central metabolic pathways.
Table 3: Hypothetical Biotransformation Products of this compound and Evidence from Analogous Compounds
| Hypothetical Product | Potential Formation Pathway | Evidence from Analogous Compounds |
| N-(4-amino-2,6-dichlorophenyl)acetamide | Microbial reduction of the nitro group | Widespread ability of microorganisms to reduce the nitro group of nitroaromatic compounds. mdpi.com |
| 2,6-dichloro-4-nitroaniline | Enzymatic hydrolysis of the amide bond | Microbial amidases are known to hydrolyze a wide range of amides. nih.gov |
| 4-Amino-3,5-dichlorophenol | Subsequent transformation of N-(4-amino-2,6-dichlorophenyl)acetamide | Aromatic amines can be further metabolized by microorganisms. |
In the absence of direct experimental data, this article has provided a theoretical framework for the potential environmental degradation of this compound. Based on the chemistry of its functional groups and studies on analogous compounds, it is hypothesized that this compound may undergo photodegradation through nitro group reduction and dechlorination, hydrolytic degradation of the amide bond under acidic or basic conditions, and biotransformation via nitro reduction, amide hydrolysis, and dehalogenation. The actual environmental fate of this compound will be determined by a complex interplay of these processes under varying environmental conditions. It is imperative that future research focuses on experimental studies to elucidate the specific degradation pathways and kinetics of this compound to accurately assess its environmental risk.
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current body of scientific literature on N-(2,6-dichloro-4-nitrophenyl)acetamide is exceptionally limited. Publicly accessible research databases and scientific publications indicate that this compound is not a primary subject of extensive investigation. Its appearance is predominantly noted as a potential chemical intermediate. For instance, related structures such as 2-bromo-N-(2,6-dihalo-4-nitrophenyl)acetamides have been utilized in the synthesis of more complex molecules like anilides of cytisinylacetic acid. researchgate.net This suggests that the primary relevance of this compound in the current research landscape is as a building block for organic synthesis rather than a compound with well-characterized biological or chemical properties of its own. The lack of dedicated studies on its synthesis, reactivity, and potential applications forms a significant barrier to a comprehensive understanding of this molecule.
Identification of Knowledge Gaps
The scarcity of dedicated research on this compound has resulted in substantial knowledge gaps across virtually all aspects of its chemical and physical profile. The following table delineates the most critical areas where information is lacking:
| Area of Knowledge | Identified Gap |
| Synthesis | No established, optimized, and widely reported synthetic protocols are available. |
| Spectroscopic Data | A comprehensive and publicly archived set of spectroscopic data (NMR, IR, MS, etc.) is not readily accessible. |
| Physicochemical Properties | Experimentally determined data on properties such as melting point, boiling point, solubility, and pKa are not documented in major chemical databases. |
| Crystal Structure | There is no available X-ray crystallography data to elucidate its solid-state structure and intermolecular interactions. |
| Reactivity and Stability | Information on its reactivity with common reagents, degradation pathways, and general stability under various conditions is absent. |
| Biological Activity | No studies have been published regarding its potential biological effects, including any therapeutic or toxicological properties. |
| Analytical Methods | Validated analytical methods for its detection and quantification in various matrices have not been developed. |
| Computational Data | In-depth computational studies on its electronic structure, conformational analysis, and reactivity are not present in the literature. |
Proposed Future Research Avenues
The significant knowledge gaps surrounding this compound present numerous opportunities for future research. A systematic investigation of this compound could unveil novel properties and applications.
Future research should focus on developing and optimizing synthetic pathways to this compound. This could involve the acylation of 2,6-dichloro-4-nitroaniline (B1670479) with acetyl chloride or acetic anhydride (B1165640) under various catalytic conditions. A comparative study of different synthetic strategies would be invaluable for establishing an efficient and scalable production method.
Once a reliable synthetic route is established, detailed mechanistic studies on the reactivity of this compound are warranted. Investigating its behavior under different reaction conditions (e.g., acidic, basic, thermal) could reveal novel reaction pathways and potential applications as a synthetic intermediate. For example, the reactivity of the acetamide (B32628) group and the potential for nucleophilic aromatic substitution on the dichloronitrophenyl ring should be systematically explored.
There is a need for the development of robust analytical methods for the detection and quantification of this compound. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) methods should be developed and validated. sielc.comnih.gov Furthermore, the synthesis of labeled analogues (e.g., with stable isotopes) could facilitate its use as an internal standard in complex analytical applications.
Computational chemistry can provide significant insights into the properties of this compound in the absence of extensive experimental data. nih.gov Future studies should employ density functional theory (DFT) and other computational methods to:
Calculate its molecular geometry and electronic structure.
Predict its spectroscopic signatures (NMR, IR).
Model its reactivity and predict the outcomes of various chemical transformations.
Investigate its potential interactions with biological macromolecules.
Rational Design of Next-Generation Derivatives
The rational design of next-generation derivatives originating from the this compound scaffold is a strategic endeavor in medicinal chemistry aimed at optimizing the compound's potential therapeutic properties. This process involves systematic structural modifications to enhance biological activity, improve selectivity, optimize pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and reduce potential toxicity. The design process is guided by an understanding of the structure-activity relationships (SAR), where the core molecule is dissected into key regions for targeted modification.
Key structural components of this compound that are amenable to modification include the substituted aromatic ring, the acetamide linker, and the terminal methyl group. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can further guide the design of new analogues by predicting their interactions with biological targets and their potential activity. nih.govnih.gov
Modification of the 2,6-dichloro-4-nitrophenyl Ring
The substituted phenyl ring is a critical component for molecular recognition and interaction with biological targets. Its electronic and steric properties can be fine-tuned by altering the substitution pattern.
Bioisosteric Replacement of the Nitro Group: The aromatic nitro group is a strong electron-withdrawing group that can be crucial for biological activity. However, it is often associated with metabolic liabilities, as it can be reduced in vivo to form reactive and potentially toxic nitroso and hydroxylamine (B1172632) species. cambridgemedchemconsulting.com Consequently, a primary strategy in designing next-generation derivatives is the bioisosteric replacement of the nitro group with other functionalities that can mimic its electronic properties while offering improved metabolic stability. The trifluoromethyl (-CF3) group is a common bioisostere for the nitro group, as it is also strongly electron-withdrawing but generally more metabolically stable. nih.govresearchgate.net Other potential replacements could include cyano (-CN), sulfone (-SO2R), or sulfonamide (-SO2NH2) moieties. cambridgemedchemconsulting.com
Table 1: Potential Bioisosteric Replacements for the 4-Nitro Group
| Original Group | Bioisosteric Replacement | Key Properties | Rationale for Replacement |
|---|---|---|---|
| Nitro (-NO₂) | Trifluoromethyl (-CF₃) | Strongly electron-withdrawing, lipophilic, metabolically stable. nih.gov | Improve metabolic stability, potentially enhance potency. nih.govresearchgate.net |
| Nitro (-NO₂) | Cyano (-CN) | Electron-withdrawing, linear geometry. | Reduce potential for metabolic reduction, alter binding geometry. |
| Nitro (-NO₂) | Sulfonamide (-SO₂NH₂) | Electron-withdrawing, hydrogen bond donor/acceptor. mdpi.com | Introduce new hydrogen bonding interactions, improve solubility. |
Alteration of the Dichloro-Substitution Pattern: The two chlorine atoms at positions 2 and 6 provide steric bulk and increase the lipophilicity of the compound, which can facilitate passage through biological membranes. researchgate.net The ortho-dichloro pattern sterically shields the amide bond, which may influence its conformation and susceptibility to hydrolysis. The rational design of new derivatives could explore moving or removing these chlorine atoms. For instance, creating mono-chloro or 3,5-dichloro analogues would systematically probe the importance of the substitution pattern for activity and selectivity.
Modification of the Acetamide Linker
The acetamide linker connects the aromatic ring to the terminal methyl group. Its length, rigidity, and chemical nature can be modified to optimize the orientation of the molecule within a target binding site.
Linker Elongation or Contraction: The length of the linker could be varied by synthesizing propionamide (B166681) or formamide (B127407) analogues.
Conformational Constraint: Introducing rigidity into the linker, for example by incorporating it into a cyclic system (e.g., a lactam), could lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity for its target.
Scaffold Hopping: More drastic modifications could involve replacing the entire N-phenylacetamide moiety with other chemical scaffolds that maintain the key spatial and electronic features required for biological activity.
Computational Approaches in Derivative Design
In the absence of a known biological target, computational tools can still be highly valuable.
Pharmacophore Modeling: Based on a set of active analogues, a 3D pharmacophore model can be generated to define the essential chemical features required for activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings). This model can then be used to screen virtual libraries for new, structurally diverse compounds with the desired features. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. nih.gov These models can predict the activity of newly designed, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing.
常见问题
Q. Table 1: Key Spectral Data for this compound
| Technique | Critical Markers | Reference |
|---|---|---|
| H NMR | δ 2.1 (s, 3H, CH₃), δ 8.1 (s, 2H, Ar-H) | |
| FTIR | 1660 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) | |
| ESI-MS | [M+H]⁺ m/z 292.98, [M+Na]⁺ m/z 314.96 |
Q. Table 2: Synthetic Optimization Parameters
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes purity |
| Temperature | 60–80°C | 85% yield |
| Catalyst | Triethylamine (1.2 eq) | Reduces byproducts |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
